molecular formula C16H25N3 B15059000 N-Cyclopropyl-5-(1-isobutylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclopropyl-5-(1-isobutylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B15059000
M. Wt: 259.39 g/mol
InChI Key: UTPADXRTRZFZKM-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-(1-isobutylpyrrolidin-2-yl)pyridin-2-amine is a pyridin-2-amine derivative featuring a cyclopropyl group at the amine position and a 1-isobutyl-substituted pyrrolidine ring at the 5-position of the pyridine core. This compound is of interest in medicinal chemistry due to the structural versatility of pyridin-2-amine scaffolds, which are often explored for their pharmacological properties, including antibacterial and receptor-binding activities .

Properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

N-cyclopropyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C16H25N3/c1-12(2)11-19-9-3-4-15(19)13-5-8-16(17-10-13)18-14-6-7-14/h5,8,10,12,14-15H,3-4,6-7,9,11H2,1-2H3,(H,17,18)

InChI Key

UTPADXRTRZFZKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCC1C2=CN=C(C=C2)NC3CC3

Origin of Product

United States

Preparation Methods

Reductive Amination Route

A one-pot synthesis combines 5-formylpyridin-2-amine with 1-isobutylpyrrolidine using titanium tetraisopropoxide ($$ \text{Ti(OiPr)}4 $$) and sodium borohydride ($$ \text{NaBH}4 $$), yielding 64% of the target compound.

Microwave-Assisted Synthesis

Patent reports a 30-minute microwave reaction at 120°C using $$ \text{Pd(OAc)}_2 $$ and $$ \text{Josiphos} $$ ligand, achieving 76% yield with reduced side products.

Challenges and Solutions

  • Steric Hindrance : The isobutyl group on pyrrolidine impedes coupling reactions. Using bulky ligands like XPhos enhances catalytic efficiency.
  • Amine Sensitivity : The cyclopropylamine group requires inert conditions ($$ \text{N}_2 $$ atmosphere) to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-(1-isobutylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-Cyclopropyl-5-(1-isobutylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-(1-isobutylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine (MolCore, CAS 1352501-11-1)

  • Structure : Lacks the 1-isobutyl group on the pyrrolidine ring compared to the target compound.
  • Molecular Weight : 203.28 g/mol (vs. higher for the isobutyl-substituted derivative).
  • Properties : Reduced steric bulk and lipophilicity (logP) due to the absence of the isobutyl group. This may decrease membrane permeability but improve aqueous solubility .

N-Cyclopropyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

  • Structure : Features a tosyl (p-toluenesulfonyl) group on the piperidine ring instead of isobutyl-pyrrolidine.
  • This substitution is typically used to block reactive amine groups during synthesis .

Pyridin-2-amine Derivatives with Heterocyclic Substituents

5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (European Patent Application, 2021)

  • Structure : Replaces the pyrrolidine ring with a piperazine moiety and an isopropyl group.
  • Molecular Weight : ~221 g/mol (LCMS data).
  • Properties: Piperazine introduces polar nitrogen atoms, increasing hydrophilicity.

Isopropyl-(5-nitro-pyridin-2-yl)-amine (CymitQuimica, CAS 26820-53-1)

  • Structure : Nitro group at the 5-position instead of a pyrrolidine ring.
  • Impact : The nitro group is electron-withdrawing, which may reduce nucleophilicity at the pyridine core and alter redox properties. Such derivatives are often intermediates for further functionalization .

Table 1: Key Properties of Pyridin-2-amine Derivatives

Compound Name Substituent (5-position) Molecular Weight (g/mol) logP* Key Biological Notes
Target Compound 1-Isobutylpyrrolidin-2-yl ~245 (estimated) ~2.8 Higher lipophilicity for membrane penetration
N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine Pyrrolidin-2-yl 203.28 ~1.9 Improved solubility, reduced steric effects
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine 4-Isopropylpiperazin-1-yl 221 ~1.5 Enhanced polarity, potential CNS activity
Isopropyl-(5-nitro-pyridin-2-yl)-amine Nitro 181.21 ~1.2 Intermediate for amine synthesis

*logP values are estimated using QSAR principles from .

Research Findings and QSAR Insights

  • Lipophilicity and Steric Effects: QSAR studies on pyridin-2-amine derivatives highlight logP (lipophilicity) and SMR (steric molar refractivity) as critical parameters for antibacterial activity. The target compound’s isobutyl group increases logP (~2.8 vs. ~1.9 for the non-isobutyl analog), suggesting enhanced membrane permeability but possible solubility challenges .
  • Synthetic Utility : Nitro-substituted analogs like Isopropyl-(5-nitro-pyridin-2-yl)-amine serve as precursors for amine-functionalized drugs, though their electron-withdrawing groups may require reduction steps for bioactive forms .

Biological Activity

N-Cyclopropyl-5-(1-isobutylpyrrolidin-2-yl)pyridin-2-amine is a novel compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores the compound's biological activity, including its synthesis, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H25N3C_{16}H_{25}N_3, with a molecular weight of approximately 261.41 g/mol. The synthesis involves several steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the isobutyl group, and concluding with the synthesis of the pyridine ring. Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions under which these reactions occur—such as solvent choice and temperature—are critical for achieving desired outcomes.

This compound exhibits biological activity primarily through its interactions with specific molecular targets, such as enzymes or receptors. Its structural characteristics enable effective binding to these targets, potentially leading to inhibition or activation of their functions. Research suggests that compounds with similar structures can modulate various biological pathways, including signal transduction and metabolic processes.

Interaction Studies

Interaction studies are essential for understanding how this compound engages with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Determining the effects of the compound on cellular functions.

Such studies provide insights into the therapeutic potential and mechanism of action of this compound.

Therapeutic Applications

Research indicates that compounds structurally related to this compound have shown promise in various therapeutic contexts, particularly in cancer treatment. For instance, inhibitors targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, have been linked to enhanced sensitivity of cancer cells to DNA-damaging agents .

Study FocusFindings
CDK12 InhibitionCDK12 inhibitors sensitize cancer cells to DNA damage, indicating potential for synthetic lethality in tumors .
Pain ManagementSimilar compounds have demonstrated efficacy in pain models, suggesting analgesic properties .

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